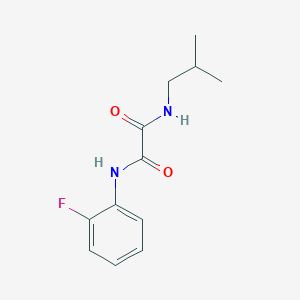

N'-(2-fluorophenyl)-N-(2-methylpropyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N-(2-methylpropyl)oxamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a derivative of oxamide and is primarily used in protein structure analysis.

Scientific Research Applications

Medicinal Chemistry Applications

Research in medicinal chemistry has led to the discovery and development of compounds with potent biological activities. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in human gastric carcinoma models following oral administration, indicating their potential in cancer therapy (Schroeder et al., 2009).

Materials Science Applications

In materials science, the development of new compounds with unique properties has significant implications. For example, the synthesis and structural characterization of new dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands showed potential for in vitro anticancer activity and molecular docking studies based on bio-macromolecular interaction (Zheng et al., 2015). These findings suggest that similar compounds could be designed for targeted therapeutic applications.

Biochemical Applications

Biochemical research benefits from the development of compounds that can modulate biological processes. The role of Orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats was explored using specific antagonists. This research sheds light on the potential of certain compounds to modulate feeding behaviors, suggesting implications for treating eating disorders (Piccoli et al., 2012).

Fluorescence and Imaging Applications

Fluorescence-conjugated polyamides, including those similar to the target compound, have been applied in the characterization of protein-DNA complex formation. These conjugates are useful for the detection of specific DNA sequences, indicating their utility in biological imaging and gene expression studies (Han et al., 2016).

properties

IUPAC Name |

N'-(2-fluorophenyl)-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-8(2)7-14-11(16)12(17)15-10-6-4-3-5-9(10)13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTPDTKQQFNGJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-fluorophenyl)-N-(2-methylpropyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2763096.png)

![2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2763098.png)

![N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2763103.png)